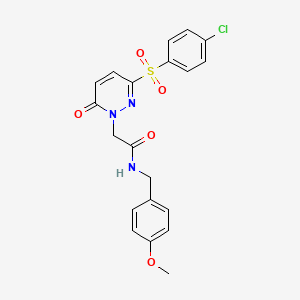

2-(3-((4-chlorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such compounds typically involves multi-step reactions, starting from readily available chemicals. For instance, Bekircan et al. (2015) described the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, showcasing the complexity and versatility of synthetic routes in creating these compounds (Bekircan, Ülker, & Menteşe, 2015).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyridazine ring sulfonated with a 4-chlorophenyl group and an acetamide moiety substituted with a 4-methoxybenzyl group. Such structures are crucial for their biological activities and are often analyzed using various spectroscopic methods to confirm their composition and configuration.

Chemical Reactions and Properties

Compounds with these structural features can participate in various chemical reactions, including cyclization, nucleophilic substitution, and coupling reactions, which are pivotal in their synthetic modification and functionalization. Their sulfonamide and acetamide groups are key functional sites that interact with biological targets, influencing their chemical properties and reactivity.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are significantly influenced by their molecular structure. For example, the presence of methoxy and sulfonyl groups can enhance solubility in organic solvents, making them suitable for pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity of functional groups, play a crucial role in the biological activity of these compounds. The electron-withdrawing effects of the sulfonyl and chlorophenyl groups can affect the compound's reactivity, potentially enhancing its interaction with biological targets.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized as part of efforts to develop new pharmacologically active molecules. For instance, Nafeesa et al. (2017) designed and synthesized a series of N-substituted derivatives with multifunctional moieties, including the core structure of our interest, evaluating their antibacterial and anti-enzymatic potential, supported by hemolytic activity studies. This research underscores the compound's relevance in creating new therapeutic agents with potential antibacterial properties (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).

Antimicrobial Activity

Several studies have explored the antimicrobial potential of derivatives of this compound. For example, Bekircan, Ülker, and Menteşe (2015) utilized a starting compound closely related to our compound of interest to synthesize new heterocyclic compounds, which were then evaluated for their lipase and α-glucosidase inhibition capabilities, showcasing potential antimicrobial and enzyme inhibitory activities (Bekircan, Ülker, & Menteşe, 2015).

Enzyme Inhibition

The compound's derivatives have been investigated for their enzyme inhibitory effects. Research by Virk et al. (2018) on N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives, related to our compound, demonstrated notable activity against bovine carbonic anhydrase and acetylcholinesterase, suggesting potential therapeutic applications in conditions where enzyme inhibition is beneficial (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018).

Eigenschaften

IUPAC Name |

2-[3-(4-chlorophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O5S/c1-29-16-6-2-14(3-7-16)12-22-18(25)13-24-20(26)11-10-19(23-24)30(27,28)17-8-4-15(21)5-9-17/h2-11H,12-13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGIBDMGCZKFPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrobromide](/img/no-structure.png)

![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491556.png)

![3-[(2-Methoxyethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2491559.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491560.png)

![5-(4-chlorophenyl)-1-(3-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2491562.png)

![Tert-butyl N-[(1S,5S,6R)-3-amino-6-bicyclo[3.2.0]heptanyl]carbamate;hydrochloride](/img/structure/B2491563.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2491566.png)

![2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2491571.png)